molecular formula C5H7N3O2 B070959 5-Amino-1H-pyrazole-3-acetic acid CAS No. 174891-10-2

5-Amino-1H-pyrazole-3-acetic acid

Cat. No. B070959
M. Wt: 141.13 g/mol
InChI Key: WROZCSTUPGWSLS-UHFFFAOYSA-N
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Patent
US07402585B2

Procedure details

4-chloro-7-(3-chloropropoxy)quinazoline (2.5 g, 9.72 mmol) and (3-amino-1H-pyrazol-5-yl)acetic acid (1.37 g, 9.72 mmol) were combined in dimethylformamide (25 ml). A solution of 4M HCl in dioxane (1.25 ml, 4.8 mmol) was added and the reaction heated to 90° C. for 40 minutes. The solution was cooled to room temperature, diluted with water (250 ml) and filtered through celite. The acidic solution was basified to pH 4.9 and the yellow powder filtered. (At pH 3, a red solid precipitated which was isolated, suspended in water and basified to pH 12. Careful adjustment back to pH 4.8 resulted in the precipitation of a yellow powder, which was combined with the first crop). The solid was washed with diethyl ether and dried over phosphorus pentoxide to yield (3-{[7-(3-chloropropoxy)quinazolin-4-yl]amino}-1H-pyrazol-5-yl)acetic acid as a pale orange solid (2.88 g, 82% yield):
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
1.37 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.25 mL
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four
Name
Quantity
250 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[C:6](=[CH:7][C:8]([O:12][CH2:13][CH2:14][CH2:15][Cl:16])=[CH:9][CH:10]=2)[N:5]=[CH:4][N:3]=1.[NH2:17][C:18]1[CH:22]=[C:21]([CH2:23][C:24]([OH:26])=[O:25])[NH:20][N:19]=1.Cl.O1CCOCC1>CN(C)C=O.O>[Cl:16][CH2:15][CH2:14][CH2:13][O:12][C:8]1[CH:7]=[C:6]2[C:11]([C:2]([NH:17][C:18]3[CH:22]=[C:21]([CH2:23][C:24]([OH:26])=[O:25])[NH:20][N:19]=3)=[N:3][CH:4]=[N:5]2)=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
ClC1=NC=NC2=CC(=CC=C12)OCCCCl
Step Two
Name
Quantity
1.37 g
Type
reactant
Smiles
NC1=NNC(=C1)CC(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
1.25 mL
Type
reactant
Smiles
O1CCOCC1
Step Four
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C=O)C
Step Five
Name
Quantity
250 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered through celite
FILTRATION
Type
FILTRATION
Details
the yellow powder filtered
CUSTOM
Type
CUSTOM
Details
(At pH 3, a red solid precipitated which
CUSTOM
Type
CUSTOM
Details
was isolated
CUSTOM
Type
CUSTOM
Details
Careful adjustment back to pH 4.8 resulted in the precipitation of a yellow powder, which
WASH
Type
WASH
Details
The solid was washed with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over phosphorus pentoxide

Outcomes

Product
Name
Type
product
Smiles
ClCCCOC1=CC=C2C(=NC=NC2=C1)NC1=NNC(=C1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.88 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.